4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one typically involves the formation of the aziridine ring followed by its attachment to the benzopyran structure. One common method involves the cyclization of haloamines or amino alcohols to form the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions .
Another approach involves the addition of nitrenes to alkenes. Nitrenes can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridines . The benzopyran structure can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters under acidic conditions.
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, forming aziridine . The benzopyran structure can be produced on an industrial scale using the Pechmann condensation, which is a well-established method in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The aziridine ring can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the aziridine ring.
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive, allowing it to form covalent bonds with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity can lead to the inhibition of enzymes and the disruption of cellular processes, which is the basis for its potential anticancer and antibacterial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its antitumor activity and use in prodrug therapy.
Aziridine-1-carbaldehyde oxime derivatives: These compounds have been studied for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: An aziridine-containing compound used as a chemotherapeutic agent.
Uniqueness
4-(Aziridin-1-yl)-7,8-dimethoxy-2H-1-benzopyran-2-one is unique due to its combination of an aziridine ring and a benzopyran structure
Eigenschaften
CAS-Nummer |
3613-10-3 |
---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-(aziridin-1-yl)-7,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C13H13NO4/c1-16-10-4-3-8-9(14-5-6-14)7-11(15)18-12(8)13(10)17-2/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
JNMSHBCWHUYEQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)N3CC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.